molecular formula C17H26O2 B2922154 Ethyl 4-octylbenzoate CAS No. 133002-71-8

Ethyl 4-octylbenzoate

Cat. No.: B2922154
CAS No.: 133002-71-8
M. Wt: 262.393
InChI Key: POSWANCOKFTNQZ-UHFFFAOYSA-N
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Description

Contextual Significance of Benzoate (B1203000) Esters in Chemical Science

Benzoate esters are a significant class of chemical compounds derived from the esterification of benzoic acid and its derivatives with various alcohols. chemscene.com Their importance in chemical science is vast and multifaceted, stemming from their versatile properties and wide-ranging applications. vulcanchem.com In the realm of organic chemistry, they serve as crucial intermediates and building blocks for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. chemscene.comchem960.comthegoodscentscompany.com The ester functional group is key to their reactivity, allowing for reactions like hydrolysis and transesterification, which are fundamental in synthetic chemistry. chem960.com

Industrially, benzoate esters are widely utilized. Many, like methyl and ethyl benzoate, are valued for their pleasant, fruity aromas and are essential components in the fragrance and food industries. chemscene.com Others, such as sodium benzoate, act as effective preservatives, preventing the growth of bacteria in acidic foods and beverages. chemscene.com Furthermore, the properties of benzoate esters can be tailored by altering the alcohol and benzoic acid components, leading to their use in materials science for creating polymers like polyesters and as plasticizers. thegoodscentscompany.comnih.gov Their role as solvents for various chemical reactions further underscores their utility in both laboratory and industrial settings. vulcanchem.com

Overview of Key Academic Research Trajectories for Ethyl 4-octylbenzoate

Academic research on this compound and structurally similar long-chain alkyl benzoates is predominantly focused on the field of materials science, particularly in the development of liquid crystals. Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals, making them vital for display technologies. sigmaaldrich.com

Key research trajectories include:

Synthesis of Novel Mesogenic Materials: A primary area of investigation involves the synthesis of new thermotropic liquid crystals, where the material's phase is temperature-dependent. chemsynthesis.com Research on compounds structurally related to this compound, such as ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates, aims to create and study materials that exhibit specific liquid crystalline phases like nematic and smectic phases. guidechem.com The length of the alkyl chain, such as the octyl group in this compound, is a critical factor that influences the temperature range and type of the liquid crystal phase.

Development of Liquid Crystal Alignment Layers: Research has also explored the use of polymers containing n-alkylbenzoate pendant groups to create surfaces that can induce a specific orientation in liquid crystal molecules. This is crucial for the performance of liquid crystal displays (LCDs). The interaction between the benzoate ester and the liquid crystal material helps to control the molecular alignment, which is essential for the functioning of these devices.

Intermediates in Organic Synthesis: While less documented for this specific molecule, a general trajectory for benzoate esters is their use as intermediates in the synthesis of more complex functional molecules. bldpharm.com For instance, related compounds are used as precursors in the synthesis of pharmaceuticals. bldpharm.com The chemical structure of this compound makes it a potential building block for creating larger, specialized molecules for various applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-octylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-3-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19-4-2/h11-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSWANCOKFTNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Routes for Ethyl 4-octylbenzoate and Related Analogues

The formation of this compound is achieved by combining 4-octylbenzoic acid with ethanol (B145695). The specific protocols and catalytic conditions significantly influence the efficiency and yield of this transformation.

The most direct and widely utilized method for synthesizing esters is the Fischer-Speier esterification, which involves the condensation of a carboxylic acid and an alcohol. mdpi.comscienceinfo.com This reaction is inherently reversible, and its equilibrium nature necessitates specific strategies to achieve high product yields. chemguide.co.ukmasterorganicchemistry.com

Direct esterification involves heating a mixture of the carboxylic acid and the alcohol. In the case of this compound, this would be 4-octylbenzoic acid and ethanol. The reaction proceeds without a catalyst but is notably slow. chemguide.co.uklibretexts.org To favor the formation of the ester, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of one of the reactants, usually the less expensive alcohol, or by the continuous removal of water as it is formed during the reaction. masterorganicchemistry.comchemicalbook.comorganic-chemistry.org Methods like azeotropic distillation using a Dean-Stark apparatus are effective for water removal. chemicalbook.com

To accelerate the rate of reaction, a catalyst is almost always employed. scienceinfo.com The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org This catalytic approach dramatically reduces the reaction time and the temperature required compared to the direct, uncatalyzed protocol. Both acid and, less commonly for this type of ester, base catalysts can be used. A variety of catalysts, including mineral acids, organic acids, and solid acid catalysts like ion-exchange resins or modified clays, have been developed to improve reaction efficiency and simplify product purification. dergipark.org.trgoogle.comgoogle.com

Transesterification is an alternative route for synthesizing this compound. This process involves reacting an existing ester, such as Mthis compound, with an excess of ethanol in the presence of an acid or base catalyst. libretexts.org The equilibrium is driven forward by the large excess of the new alcohol (ethanol), which displaces the original alcohol (methanol) from the ester. libretexts.org Studies on the enzymatic transesterification of methyl benzoate (B1203000) with various alcohols, including n-octanol, demonstrate the feasibility of this approach for producing different alkyl benzoates. acs.orgacs.org Microwave-assisted transesterification has also been shown to enhance reaction rates for the synthesis of benzoate esters. cdnsciencepub.com

Research into ester synthesis continues to produce more efficient and environmentally benign catalytic systems. These include novel Lewis acids, solid-supported catalysts, and ionic liquids that offer advantages such as higher yields, milder reaction conditions, and easier catalyst recovery and reuse.

Strong Brønsted acids are the conventional and most effective catalysts for Fischer esterification. organic-chemistry.org Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are frequently used for the synthesis of benzoate esters. chemicalbook.comdnu.dp.ua

Sulfuric Acid (H₂SO₄): As a strong mineral acid, sulfuric acid is a highly effective catalyst for esterification. libretexts.orgquora.com It readily protonates the carboxylic acid, initiating the catalytic cycle. masterorganicchemistry.com However, its use can lead to side reactions, such as dehydration of the alcohol and charring of organic materials, and its corrosive nature presents challenges for industrial equipment. google.com Neutralization and removal of sulfuric acid from the reaction mixture can also complicate product purification.

p-Toluenesulfonic Acid (p-TsOH): This organic sulfonic acid is a solid, making it easier to handle than liquid sulfuric acid. It is a strong acid that effectively catalyzes esterification with fewer charring side reactions. dnu.dp.uaresearchgate.net Kinetic studies on the esterification of benzoic acid with alcohols like 1-butanol (B46404) have been successfully modeled using p-TsOH as the catalyst. dnu.dp.uadnu.dp.uaresearchgate.net Furthermore, p-TsOH has been used as a component in deep eutectic solvents, which act as both the solvent and the catalyst, achieving high conversions of benzoic acid with ethanol (88.3%) at 75°C. dergipark.org.trdnu.dp.ua

The following table summarizes findings from studies on the synthesis of various benzoate esters, providing analogous conditions applicable to the synthesis of this compound.

Reactants Catalyst Conditions Yield/Conversion Reference
4-Octylbenzoic Acid, Methanol (B129727)N-bromosuccinimide (NBS)70°C, 20 h78% Yield (Mthis compound) mdpi.com
Benzoic Acid, Ethanolp-TsOH based Deep Eutectic Solvent75°C88.3% Conversion dergipark.org.trdnu.dp.ua
Benzoic Acid, 1-Butanolp-Toluenesulfonic Acid (p-TsOH)Stationary Conditions92% Conversion (120 min) researchgate.net
Benzoic Acid, EthanolExpandable Graphite (H₂SO₄ treated)85°C, 1.5 h (Microwave)80.1% Yield cibtech.org
Benzoic Acid, EthanolSulfuric Acid (H₂SO₄)HeatingHigh Yield (General Procedure) chemicalbook.com

Advanced Catalytic Systems in Ester Synthesis

Solid Catalyst Applications (e.g., Pd/C, CeO2)

The application of solid catalysts is a cornerstone in the synthesis of various organic compounds, including esters like this compound. These catalysts, such as Palladium on carbon (Pd/C) and Cerium(IV) oxide (CeO2), offer significant advantages in terms of reusability and ease of separation from the reaction mixture.

In the context of ester synthesis, Pd/C is often employed in hydrogenation reactions. For instance, a method for preparing ethyl 4-aminobenzoate (B8803810) (benzocaine) involves the esterification of 4-nitrobenzoic acid followed by a hydrogenation reaction using a Pd/C catalyst. This two-step, one-pot synthesis is considered a green route as it avoids the production of large amounts of waste acid and allows for the recycling of the solvent and catalyst. google.com The process involves adding 4-nitrobenzoic acid, absolute ethanol, a solid catalyst, and a water-carrying agent to a reaction vessel. After refluxing to separate water, the reaction solution is filtered and then subjected to hydrogenation with Pd/C until the absorption of hydrogen ceases. google.com This methodology highlights the potential for Pd/C to be used in multi-step syntheses that could be adapted for compounds like this compound, particularly if a precursor requiring reduction is used.

Cerium(IV) oxide (CeO2) has been demonstrated as an effective catalyst for the alcoholysis of tertiary amides to form esters through C-N bond cleavage. researchgate.net A study on the formation of octyl benzoate from N,N-dimethylbenzamide and 1-octanol (B28484) over CeO2 showed that the catalyst promotes the reaction at 175°C under a nitrogen atmosphere. researchgate.net A leaching test confirmed the heterogeneous nature of the CeO2 catalyst, as the reaction stopped when the solid catalyst was removed. researchgate.net The proposed mechanism involves the nucleophilic addition of a lattice oxygen from the CeO2 to the carbonyl carbon of the amide. researchgate.net This indicates that CeO2 could be a viable catalyst for the synthesis of this compound from appropriate amide and alcohol precursors.

The table below summarizes the conditions for related ester synthesis using solid catalysts.

CatalystReactantsProductConditionsKey Findings
Pd/C 4-Nitrobenzoic acid, EthanolEthyl 4-aminobenzoateReflux, then hydrogenationGreen, two-step, one-pot synthesis. google.com
CeO2 N,N-Dimethylbenzamide, 1-OctanolOctyl benzoate175°C, N2 atmosphereEffective for C-N bond cleavage to form esters. researchgate.net
N-Halosuccinimide (NBS) Catalysis

N-halosuccinimides, particularly N-bromosuccinimide (NBS), have emerged as efficient and selective metal-free catalysts for the direct esterification of carboxylic acids. mdpi.comresearchgate.net This method is advantageous due to its tolerance to air and moisture, simple procedure, and the potential for catalyst recycling. mdpi.comresearchgate.net

Research has shown that NBS can effectively catalyze the esterification of a wide range of aryl and alkyl carboxylic acids under neat (solvent-free) conditions. mdpi.com In a specific example, mthis compound was synthesized from 4-octylbenzoic acid and methanol using NBS as a catalyst at 70°C, achieving a 78% yield without the need for purification. mdpi.com The general procedure involves stirring a mixture of the carboxylic acid, alcohol, and NBS at a specific temperature. mdpi.com After the reaction, the excess alcohol is evaporated, and the product is isolated through a simple workup involving washing with aqueous solutions of sodium thiosulfate (B1220275) and sodium bicarbonate. mdpi.com

The catalytic activity of different N-halosuccinimides was investigated, with NBS showing the highest efficiency. researchgate.net The proposed mechanism involves the activation of the carboxylic acid by the halogen of the NBS.

The following table details the synthesis of a related compound using NBS catalysis.

CatalystReactantsProductConditionsYield
NBS 4-Octylbenzoic acid, MethanolMthis compound70°C, 20 h78%

Microwave-Assisted Synthetic Techniques

Microwave-assisted organic synthesis has become a prominent technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. ajrconline.orgresearchgate.netderpharmachemica.com This approach aligns with the principles of green chemistry by improving energy efficiency. researchgate.netinnovareacademics.in

The application of microwave irradiation in esterification reactions has been well-documented. For instance, the synthesis of ethyl 4-nitrobenzoate (B1230335) from 4-nitrobenzoic acid and ethanol can be achieved using microwave irradiation in the presence of ultradispersed zeolite catalysts. scirp.org This method demonstrates a synergistic effect between the catalyst and microwave heating, leading to enhanced conversion and yield. scirp.org In another example, the synthesis of various esters has been accomplished in minutes under microwave irradiation, a significant reduction from the hours required by conventional methods. ajrconline.orgderpharmachemica.com

The mechanism of microwave heating involves dipolar polarization and conduction, where polar molecules or ions in the reaction mixture align with the rapidly changing electric field of the microwaves, generating heat. researchgate.net This direct heating of the reaction mixture can lead to more uniform heating and faster reaction rates.

The table below compares conventional and microwave-assisted synthesis for a related ester.

Synthesis MethodReactantsCatalystTimeYield
Conventional p-Nitrobenzoic acid, Ethanol, H2SO4H2SO4~1 hour (reflux)Moderate
Microwave-Assisted p-Nitrobenzoic acid, Ethanol, H2SO4H2SO410 minutesHigh

Green Chemistry Principles and Sustainable Synthesis Approaches

Green chemistry principles are increasingly integrated into synthetic methodologies to minimize environmental impact. These principles focus on waste prevention, atom economy, use of safer solvents and catalysts, and energy efficiency. innovareacademics.innnsaikiacollege.orgcore.ac.uk

The synthesis of esters like this compound can be made more sustainable by adopting these principles. For example, using solid catalysts like Pd/C and CeO2, as discussed earlier, contributes to waste reduction as they can be easily recovered and reused. google.comresearchgate.net Similarly, NBS-catalyzed esterification under neat conditions eliminates the need for potentially hazardous solvents. mdpi.comresearchgate.net

Microwave-assisted synthesis is another key tool in green chemistry, as it often reduces reaction times and energy consumption. ajrconline.orginnovareacademics.in The use of environmentally benign solvents like water and glycerol (B35011) is also a significant aspect of sustainable synthesis. skpharmteco.comacs.org While direct examples for this compound are not detailed in the provided search results, the principles are widely applicable. For instance, the synthesis of primary amides has been successfully carried out in a water/glycerol mixture under microwave heating, showcasing a green protocol. acs.org

The core principles of green chemistry relevant to ester synthesis include:

Prevention: It is better to prevent waste than to treat it after it has been created. nnsaikiacollege.org

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. nnsaikiacollege.org

Safer Solvents and Auxiliaries: The use of auxiliary substances should be made unnecessary wherever possible and innocuous when used. skpharmteco.com

Design for Energy Efficiency: Energy requirements should be minimized. nnsaikiacollege.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. nnsaikiacollege.org

Enantioselective Synthesis of Chiral Analogues (e.g., hydrogenation of enol esters)

The enantioselective synthesis of chiral molecules is of great importance in the pharmaceutical and fine chemical industries. One approach to obtaining chiral esters is through the asymmetric hydrogenation of enol esters.

A study on the enantioselective hydrogenation of enol esters of the formula CH2=C(OBz)R using rhodium catalysts with phosphine-phosphite (P-OP) ligands has shown broad scope and high enantioselectivity. acs.orgacs.org This method is suitable for preparing a variety of 1-substituted ethyl benzoates. For substrates where R is a primary alkyl group, high catalyst activity and enantioselectivities of 95-99% ee were achieved. acs.orgacs.org The methodology was also successfully applied to the synthesis of deuterium (B1214612) isotopomers of 1-octyl benzoate with high enantioselectivity. acs.org

In a related context, a kinetic study of the decomposition of optically active benzoic 2-octylcarbonic anhydride (B1165640) yielded 2-octyl benzoate with complete retention of configuration, indicating that certain reaction pathways can preserve stereochemistry. dss.go.th

The table below summarizes findings for the enantioselective synthesis of related chiral esters.

Substrate Type (R in CH2=C(OBz)R)Catalyst SystemEnantiomeric Excess (ee)
Primary alkylRhodium with P-OP ligand (ethane backbone, PPh2 fragment)95-99%
Phenyl or fluoroarylRhodium with P-OP ligand99%

Mechanistic Investigations of Formation and Transformation Reactions

Understanding the kinetics and pathways of chemical reactions is crucial for optimizing reaction conditions and improving yields.

Kinetics and Reaction Pathway Elucidation

Kinetic studies provide valuable insights into the mechanisms of ester formation. For the esterification of benzoic acid with 1-butanol catalyzed by p-toluenesulfonic acid, the reaction was found to be first order with respect to benzoic acid. dnu.dp.ua A method for calculating the forward, reverse, and equilibrium rate constants from the effective rate constant was proposed. dnu.dp.ua The activation energies for the forward and reverse reactions were determined to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.ua

In the case of CeO2-catalyzed alcoholysis of tertiary amides, the proposed reaction mechanism involves several steps, with the key step being the nucleophilic addition of a lattice oxygen from the CeO2 surface to the carbonyl carbon of the amide. researchgate.net A leaching test confirmed that the reaction is heterogeneous, with the solid catalyst being essential for the reaction to proceed. researchgate.net

The decomposition of benzoic n-butylcarbonic anhydride to form n-butyl benzoate was found to have erratic kinetics in the absence of catalysts but was catalyzed by various nucleophiles. dss.go.th The reaction products are believed to be formed through a series of ionic chain reactions initiated by the catalyst. dss.go.th

These studies, while not all directly on this compound, provide a framework for understanding the kinetics and mechanisms that would be applicable to its synthesis and transformations.

Hydrolysis Mechanisms of Ester Linkages

The ester linkage in compounds like this compound can be cleaved through hydrolysis, a reaction with water that can be catalyzed by either acid or base. This process reverts the ester back to its constituent carboxylic acid and alcohol.

Acid-Catalyzed Hydrolysis: In the presence of a catalytic amount of a strong acid, the hydrolysis of an ester such as ethyl benzoate begins with the protonation of the carbonyl oxygen. This initial step increases the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent reaction forms a tetrahedral intermediate. Proton transfers then occur, leading to the formation of a good leaving group, which is eliminated as the carbonyl group reforms. libretexts.org

The general mechanism for acid-catalyzed ester hydrolysis is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer to create a better leaving group.

Elimination of the alcohol (leaving group) and deprotonation to regenerate the acid catalyst.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a nucleophilic hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The carbonyl group then reforms, leading to the expulsion of an alkoxide leaving group. This alkoxide subsequently deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt. libretexts.org This reaction is considered "base-promoted" because the hydroxide is consumed and is therefore a reagent rather than a catalyst. libretexts.org The process for ethyl benzoate involves the breaking of the carbon-oxygen bond by sodium hydroxide to produce sodium benzoate and ethanol. youtube.com Acidification of the resulting solution then precipitates the benzoic acid. youtube.comsserc.org.uk

Enzymatic hydrolysis is also possible through the action of esterases, which are present in various biological tissues. cir-safety.org

Catalytic C-N Bond Cleavage and Ester Formation

A significant advancement in ester synthesis involves the catalytic cleavage of the robust C-N bond in amides. Amide bonds are typically stable due to resonance between the nitrogen lone pair and the carbonyl group, making their cleavage a challenging organic reaction that often requires harsh conditions. rsc.org

Recent methodologies have demonstrated that cerium dioxide (CeO2) can catalyze the alcoholysis of tertiary amides to form esters by cleaving the C-N bond. researchgate.net This heterogeneous catalytic system provides an alternative to traditional homogeneous catalysts. researchgate.net For instance, the reaction of N,N-dimethylbenzamide with 1-octanol in the presence of a CeO2 catalyst can produce octyl benzoate. researchgate.net

Furthermore, dinuclear manganese alkoxide complexes have been identified as effective catalysts for the C-N bond cleavage of tertiary N,N-dialkylamides to yield esters. rsc.org These reactions highlight a move towards using more earth-abundant metals in catalysis. The development of methods for C-N bond transformation of aryl nitriles, which are thermodynamically stable, is also a growing area of research, with approaches including transition metal-mediated catalysis and radical-mediated transformations. sioc-journal.cn These cross-coupling reactions can proceed smoothly under mild conditions with commercially available nickel or palladium catalysts. d-nb.info

Intramolecular Acyl Transfer Processes

Intramolecular acyl transfer is a key process in certain chemical transformations, including the synthesis of structurally complex molecules. In the context of esters, this can involve the migration of an acyl group from one position to another within the same molecule.

Research on corticosteroid 17- and 21-monoesters has shown that intramolecular catalysis by a terminal carboxyl group can facilitate both hydrolysis and acyl migration. nih.gov While hydrolysis can proceed through either nucleophilic or general acid-base catalysis, acyl migration is catalyzed by the carboxyl group acting as a general acid or base. nih.gov Interestingly, intramolecular catalysis appears to favor acyl migration over hydrolysis under certain pH conditions. nih.gov

A novel strategy for the synthesis of C–N atropisomeric amides utilizes an intramolecular acyl transfer. rsc.orgwhiterose.ac.uk The process involves an initial acylation of a tethered Lewis basic group, followed by a rate-determining acyl transfer to an aniline (B41778) nitrogen. whiterose.ac.uk This method allows for stereoselective control of the final product. whiterose.ac.uk While not directly involving this compound, these principles of intramolecular acyl transfer are fundamental in organic synthesis and could be conceptually applied to related systems.

Radical Intermediate Formation and Trapping in Organometallic Reactions

Organometallic reactions often proceed through radical intermediates, which are highly reactive species with an unpaired electron. The formation and subsequent trapping of these radicals are crucial steps in many carbon-carbon bond-forming reactions.

The reaction of organic halides with active metals like lithium, magnesium, and zinc is a common method for preparing organometallic compounds. libretexts.org These reactions can involve radical intermediates, particularly when dealing with allylic or benzylic halides. libretexts.org

In the context of nickel-catalyzed cross-coupling reactions, a widely proposed mechanism involves the capture of a carbon-centered radical by a nickel(II) complex to form a nickel(III) intermediate. chemrxiv.org However, recent studies suggest an alternative concerted pathway where radical capture and carbon-carbon bond formation occur simultaneously. chemrxiv.org The use of radical clock experiments, where a radical is designed to undergo a predictable rearrangement if it exists for a sufficient lifetime, is a common technique to probe the formation of such radical intermediates. cardiff.ac.uk

Furthermore, a significant discovery in the field of radical S-adenosyl-l-methionine (SAM) enzymes, which are involved in a vast number of biochemical reactions, is the identification of a catalytically competent organometallic intermediate, designated as Ω. nih.gov This intermediate involves an Fe-C5' bond between the 5'-deoxyadenosyl radical and the enzyme's [4Fe-4S] cluster, highlighting the central role of organometallic species in radical-based catalysis. nih.gov

Advanced Spectroscopic Characterization and Computational Studies

Quantum Chemical and Computational Approaches

Computational chemistry provides theoretical insight into molecular properties that can complement and help interpret experimental data. Methods like Density Functional Theory (DFT) are invaluable for exploring the electronic structure and predicting the behavior of molecules like Ethyl 4-octylbenzoate.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. doi.org By calculating the electron density, DFT can determine the optimized molecular geometry, orbital energies, and predict reactivity.

For this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms, including bond lengths and angles.

Calculate HOMO and LUMO Energies: Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.

Generate Electrostatic Potential (ESP) Maps: Visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions.

While specific DFT studies on this compound are not prominent in the surveyed literature, the methodology is widely applied to similar aromatic esters to understand their fundamental properties.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. This makes it a powerful tool for predicting and interpreting optical properties, such as UV-Visible absorption spectra.

By applying TD-DFT to this compound, one could:

Predict UV-Visible Absorption Spectra: Calculate the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions (e.g., π → π* transitions within the benzene (B151609) ring).

Analyze Excited States: Understand the nature of the electronic transitions, which is important for applications involving light absorption or emission.

This theoretical approach allows for the prediction of how the molecule will interact with light, a property that is fundamental to applications in materials science and photochemistry.

Molecular Dynamics and Simulation of Reaction Intermediates

The study of reaction mechanisms for compounds like this compound can be significantly enhanced through the use of molecular dynamics (MD) simulations. These computational techniques allow for the exploration of the potential energy surface of a reaction, providing insights into the stability and transformation of transient species such as reaction intermediates. While specific molecular dynamics studies focusing exclusively on this compound are not prevalent in publicly accessible literature, the methodologies applied to similar esters, such as methyl formate, provide a robust framework for understanding how such simulations would be conducted. researchgate.netacs.org

Reactive molecular dynamics simulations, particularly those employing quantum mechanics/molecular mechanics (QM/MM) or ab initio methods like Car-Parrinello molecular dynamics, are powerful tools for modeling chemical reactions in condensed phases. researchgate.net For a reaction such as the hydrolysis of this compound, these simulations can trace the step-by-step process of nucleophilic attack on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent cleavage of the ester bond.

The simulation process would typically involve:

System Setup: A simulation box is created containing one or more molecules of this compound solvated in an appropriate medium (e.g., water for hydrolysis). The system is then equilibrated at a specific temperature and pressure.

Reaction Coordinate Definition: A reaction coordinate is defined to guide the simulation along the desired reaction pathway. This could be the distance between the nucleophile (e.g., a water molecule or hydroxide (B78521) ion) and the carbonyl carbon of the ester.

Simulation and Analysis: The simulation is run, and the trajectory of the atoms is recorded. By analyzing this trajectory, researchers can identify key intermediate structures, determine activation energy barriers, and understand the role of solvent molecules in stabilizing transition states and intermediates. researchgate.net

Table 1: Hypothetical Geometrical Parameters of a Tetrahedral Intermediate in this compound Hydrolysis from a Simulated Trajectory.
ParameterGround State (Å/°)Tetrahedral Intermediate (Å/°)
C=O Bond Length~1.21~1.35
C-OEt Bond Length~1.34~1.45
C-OH (from nucleophile) Bond LengthN/A~1.42
O-C-O Bond Angle~123~109.5

Note: The data in the table is illustrative and based on typical values for ester hydrolysis intermediates.

Reactive quantum molecular dynamics has also been successfully applied to understand the decomposition pathways of other esters, providing a precedent for its use in studying the reaction mechanisms of alkylbenzoates under various conditions. aip.orgscispace.com These simulations can uncover complex reaction networks and identify the primary initial chemical events that dictate the subsequent chemical behavior of the molecule. aip.org

Application of Fukui Functions and Local Reactivity Descriptors

To predict the reactive sites of a molecule like this compound, computational chemists employ reactivity descriptors derived from Density Functional Theory (DFT). Among the most powerful of these are the Fukui functions and related local reactivity descriptors, which quantify the change in electron density at a specific point in a molecule when the total number of electrons is altered. researchgate.netresearchgate.net

The Fukui function, ƒ(r), helps in identifying the most probable sites for nucleophilic, electrophilic, and radical attack. mjcce.org.mk

For nucleophilic attack (addition of an electron): The relevant Fukui function is ƒ+(r), which highlights the sites most susceptible to attack by a nucleophile.

For electrophilic attack (removal of an electron): The function ƒ-(r) indicates the sites that are most likely to be attacked by an electrophile.

For radical attack: The function ƒ0(r) is used. mdpi.com

These functions can be condensed to atomic centers to provide a set of numerical values, known as condensed Fukui indices, which allow for a quantitative comparison of the reactivity of different atoms within the molecule. mjcce.org.mk Studies on related aromatic esters, such as substituted methyl and ethyl benzoates, have demonstrated the utility of these descriptors in correlating with experimental observations of reactivity. acs.orgresearchgate.net For this compound, one would expect the carbonyl carbon to be a primary site for nucleophilic attack, while the aromatic ring would be susceptible to electrophilic substitution.

The dual descriptor, Δƒ(r) = ƒ+(r) - ƒ-(r), is another powerful tool that can unambiguously identify sites for nucleophilic (where Δƒ(r) > 0) and electrophilic (where Δƒ(r) < 0) attack.

Below is a hypothetical data table illustrating the condensed Fukui indices for selected atoms in this compound, which would be calculated from the electron densities of the neutral, anionic, and cationic forms of the molecule.

Table 2: Hypothetical Condensed Fukui Indices (ƒk) for Selected Atoms in this compound.
Atom/Siteƒk⁺ (Nucleophilic Attack)ƒk⁻ (Electrophilic Attack)ƒk⁰ (Radical Attack)
Carbonyl Carbon (C=O)0.250.050.15
Carbonyl Oxygen (C=O)0.120.180.15
Aromatic C (ortho to ester)0.030.080.055
Aromatic C (para to ester)0.040.100.07

Note: This data is illustrative. Higher ƒk⁺ values indicate greater susceptibility to nucleophilic attack, while higher ƒk⁻ values indicate greater susceptibility to electrophilic attack.

Such computational analyses provide invaluable, atom-specific insights into the chemical reactivity of this compound, guiding the rational design of synthetic routes and the understanding of its potential chemical transformations. acs.orgmdpi.com

Applications in Advanced Materials Science

Integration within Liquid Crystalline Systems

Liquid crystals (LCs) represent a state of matter that exhibits properties between those of conventional liquids and solid crystals. The anisotropic nature of LC molecules allows for the manipulation of light, a characteristic that is fundamental to display technologies and other electro-optical devices. Benzoate (B1203000) esters, including structures related to Ethyl 4-octylbenzoate, are integral to the design of these materials.

The term "mesogenic" refers to the property of a molecule to exhibit liquid crystal phases. This behavior is largely dictated by the molecule's shape, which typically consists of a rigid core and one or more flexible terminal groups. While information specifically detailing this compound as a standalone mesogen is limited, its structural motifs are classic components of calamitic (rod-shaped) liquid crystals. The rigid phenyl benzoate core provides the necessary structural anisotropy, while the flexible octyl and ethyl chains contribute to the material's fluidity and influence the transition temperatures between different mesophases. In many liquid crystal syntheses, molecules with similar structures, such as those containing a phenyl benzoate core with varying alkyl chain lengths, are common building blocks for creating materials with specific mesomorphic and physical properties.

The synthesis of novel liquid crystal phases often involves the strategic combination of different molecular building blocks to achieve desired properties like a broad temperature range for a specific mesophase or particular optical and dielectric characteristics. Benzoate esters are frequently employed in the synthesis of new liquid crystalline compounds. For instance, homologous series of liquid crystals are often synthesized by varying the length of the alkyl chains on a benzoate core to systematically tune the mesomorphic behavior.

Research into calamitic liquid crystals has demonstrated the synthesis of various mesogens that incorporate phenylene esters. The synthetic pathway often involves the esterification of a substituted phenol (B47542) with a benzoic acid derivative. For example, novel mesogens of phenylene esters with different lateral substituent groups have been synthesized, and their thermotropic phase behavior has been investigated using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). These studies reveal that even small changes to the molecular structure, such as the addition of a lateral substituent, can significantly impact the type of liquid crystal phase (e.g., nematic or smectic) and the temperature range over which it is stable.

A critical aspect of liquid crystal device fabrication is the alignment of the LC molecules in a specific direction with respect to the substrate. This is typically achieved by coating the substrate with a thin polymer alignment layer. The chemical and physical properties of this polymer surface dictate the orientation of the liquid crystal molecules. A key area of research is the development of materials that induce "vertical alignment" (VA), where the long axis of the LC molecules is perpendicular to the substrate.

The vertical alignment of liquid crystal molecules is often governed by the relationship between the surface energy of the alignment layer (γs) and the surface tension of the liquid crystal (γlc), as described by the semiempirical Friedel–Creagh–Kmetz rule. Vertical alignment is generally favored when γlc > γs. Polymers with low surface energy are therefore desirable for achieving VA.

Research has shown that polystyrene derivatives with long alkyl side chains can effectively induce vertical alignment. The presence of nonpolar, bulky groups on the polymer surface leads to a low surface energy. For example, polystyrene substituted with n-octylbenzoate-p-oxymethyl pendant groups has been synthesized and shown to induce stable and uniform vertical alignment of liquid crystals. The long octyl chains of the benzoate ester side groups are believed to play a crucial role in reducing the surface energy of the polymer film.

The effectiveness of these polymer films in inducing vertical alignment is often correlated with the water contact angle on their surface. A higher water contact angle indicates a more hydrophobic and lower energy surface. Studies on polystyrene derivatives with different n-alkylbenzoate side chains have demonstrated that vertical alignment is achieved when the water contact angle on the polymer film is greater than approximately 86°. mdpi.comresearchgate.net

Table 1: Water Contact Angles and Liquid Crystal Alignment on Polystyrene Films with Different n-Alkylbenzoate-p-oxymethyl Side Chains
Polymer Side ChainWater Contact Angle (°)Liquid Crystal Alignment
Ethylbenzoate-p-oxymethyl (P2BO)86.1Vertical
n-Butylbenzoate-p-oxymethyl (P4BO)87.5Vertical
n-Hexylbenzoate-p-oxymethyl (P6BO)89.2Vertical
n-Octylbenzoate-p-oxymethyl (P8BO)90.5Vertical

Polymer Science Applications

The incorporation of specific functional groups into polymers is a powerful strategy for tailoring their properties for a wide range of applications. This compound and related structures can be integrated into polymer architectures to impart desirable characteristics.

As discussed in the context of liquid crystal alignment, polystyrene can be chemically modified to include n-alkylbenzoate side groups. This is a prime example of the incorporation of benzoate esters into functional polymeric architectures. The synthesis of these materials typically involves the reaction of poly(4-chloromethylstyrene) with the corresponding n-alkyl-p-hydroxybenzoate.

In a specific example, n-octylbenzoate-p-oxymethyl-substituted polystyrene (P8BO) was synthesized by reacting poly(4-chloromethylstyrene) with n-octyl-p-hydroxybenzoate. mdpi.comresearchgate.net The resulting polymer possesses side chains that are structurally similar to liquid crystal molecules. This "LC-like" structure on the polymer backbone is advantageous for creating surfaces that can effectively control the alignment of liquid crystals. The long octyl chain of the benzoate ester side group contributes to a low surface energy, which is a key factor in achieving vertical alignment. mdpi.comresearchgate.netmdpi.comnih.gov

The molar content of the benzoate ester side group in the polystyrene backbone is another critical parameter. Research has shown that a stable and uniform vertical alignment of liquid crystal molecules can be achieved with a sufficient molar fraction of these side groups. For instance, with ethylbenzoate-p-oxymethyl side groups, a molar fraction of 40% or more was found to be effective. mdpi.comresearchgate.net This demonstrates that the density of the functional side chains on the polymer backbone can be tuned to optimize the alignment properties of the resulting film.

Development of Functional Liquid-Crystalline Polymers

This compound and similar molecules containing aromatic rings serve as fundamental units, or mesogens, in the creation of liquid-crystalline polymers (LCPs). wikipedia.org These polymers exhibit a state of matter that is intermediate between a crystalline solid and an isotropic liquid, possessing both order and fluidity. The rigid, rod-like nature imparted by the aromatic components is a key factor in the formation of these liquid crystal phases. zeusinc.com

LCPs are known for their remarkable properties, including high mechanical strength at elevated temperatures, excellent chemical resistance, and inherent flame retardancy. wikipedia.org The incorporation of mesogenic units like this compound into polymer chains allows for the development of materials that can be processed in a molten state and then cooled to form highly ordered structures. This intrinsic ability to self-orient is a significant advantage in manufacturing processes.

The synthesis of LCPs often involves the polymerization of monomers like p-hydroxybenzoic acid. zeusinc.commdpi.com The resulting aromatic polyesters can form highly ordered regions even while in a liquid phase. wikipedia.org The properties of these polymers can be tailored by copolymerizing different mesogenic units. For instance, the well-known LCP, Vectra, is synthesized from 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid. mdpi.com The specific structure of the mesogen and the length of any flexible side chains, such as the octyl group in this compound, play a crucial role in determining the thermal and physical properties of the final polymer.

Formation of Supramolecular Polymer Assemblies

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. Benzoate esters have been identified as a class of molecules capable of forming such complex, ordered assemblies. nih.gov These non-covalent bonds are weaker than the covalent bonds that typically hold polymers together, which allows for the creation of dynamic and reversible structures.

For example, a specific benzoate ester, dodecamethylnonacosane-2,28-diyl dibenzoate (DMNDB), has been shown to self-assemble into chiral nanowires in a mixed solvent system. nih.gov The driving forces behind this assembly are the non-covalent interactions between the benzoate ester molecules. The resulting supramolecular structures can even form gels by immobilizing the solvent. nih.gov This ability to form reversible, self-assembled structures opens up possibilities for applications in areas such as smart materials and enantioselective separation. nih.gov The principles demonstrated by DMNDB highlight the potential of benzoate esters, including derivatives of this compound, to be used in the design of functional supramolecular polymers.

Research on Biodegradable Polymeric Materials Incorporating Ester Linkages

The ester linkage present in this compound is a key feature that makes it and similar molecules relevant to the development of biodegradable polymers. Ester bonds are susceptible to hydrolysis, a process that can break down the polymer into smaller, potentially non-toxic molecules. scielo.brnih.gov This inherent biodegradability makes polyesters an important class of materials for addressing environmental concerns associated with plastic waste. nih.gov

Research has focused on combining aromatic and aliphatic units to create copolyesters that possess both desirable mechanical properties and biodegradability. scielo.br While aromatic polyesters like poly(ethylene terephthalate) (PET) have excellent mechanical strength, they are generally resistant to microbial degradation. scielo.br Conversely, many aliphatic polyesters are biodegradable but lack the necessary mechanical properties for many applications. scielo.br

By creating aliphatic-aromatic copolyesters, researchers aim to balance these properties. scielo.br The aromatic portions can contribute to the strength and thermal stability of the material, while the aliphatic ester linkages provide sites for hydrolytic and enzymatic degradation. scielo.brnih.gov The rate of degradation can be influenced by the chemical structure of the polymer, such as the ratio of aromatic to aliphatic units. nih.gov Vanillin, a bio-based aromatic aldehyde, is one example of a monomer being explored for the synthesis of biodegradable polyesters with properties that could mimic those of conventional plastics like PET. mdpi.com

Optoelectronic and Photonic Device Integration (for related derivatives)

While this compound itself is not a primary active material in optoelectronics, its structural features are found in more complex derivatives designed for these applications. The combination of a π-conjugated aromatic system for electronic functionality and alkyl chains for solubility and processing is a common design strategy for organic electronic materials.

Enhancement of Charge Transport Properties in Complexed Systems

In organic electronic devices, the efficient transport of charge carriers (electrons and holes) is crucial for performance. The molecular packing and electronic coupling between adjacent molecules in a thin film are key determinants of charge mobility. The design of molecules with donor-acceptor frameworks is a common strategy to tune these properties. nih.gov

The aromatic core of benzoate derivatives can facilitate charge transport through π-π stacking interactions. The attached alkyl chains, such as the octyl group, play a critical role in controlling the solubility of the material, which is essential for solution-based processing of thin films. These side chains also influence the solid-state packing of the molecules, which in turn affects the charge transport characteristics. researchgate.net The reorganization energy is another important parameter, with lower values generally being desirable for efficient charge transport. researchgate.net Theoretical calculations, such as those using density functional theory (DFT), are often employed to predict the electronic and charge transport properties of new materials. nih.gov

Luminescence Characteristics for Organic Light-Emitting Diodes (OLEDs)

Derivatives of benzoate esters can be designed to exhibit luminescence, making them candidates for use in organic light-emitting diodes (OLEDs). The color and efficiency of the light emission can be tuned by modifying the chemical structure of the aromatic core. For example, incorporating electron-donating or electron-withdrawing groups can alter the energy levels of the molecule and thus the color of the emitted light.

Small organic molecules incorporating units like benzothiazole (B30560) have been shown to exhibit strong luminescence in both solution and solid states. researchgate.net The design of such molecules often aims to reduce intermolecular aggregation in the solid state, which can quench fluorescence and lead to less pure colors. nih.govnih.govnsf.gov The presence of bulky side chains can help to prevent this aggregation. In OLEDs, these materials can be used as the emissive layer, either as a neat film or doped into a host material. The performance of an OLED is characterized by its external quantum efficiency (EQE), luminance, and CIE color coordinates. nih.govnih.govnsf.gov

Photovoltaic Performance in Organic Solar Cells (OSCs)

In organic solar cells, materials are needed that can absorb sunlight and efficiently convert it into electrical energy. This process involves the generation of excitons (bound electron-hole pairs) and their subsequent dissociation into free charge carriers. Derivatives of this compound can be engineered to function as either electron donor or electron acceptor materials in the active layer of an OSC.

The development of new donor-acceptor copolymers has been a major focus of research in this area. For example, polymers incorporating fluorinated benzothiadiazole units have shown promising performance. nih.gov Fluorination can help to lower the energy levels of the polymer, leading to higher open-circuit voltages in the solar cell. nih.gov The morphology of the active layer, which is a blend of the donor and acceptor materials, is critical for efficient charge separation and transport. Additives and interfacial layers are often used to optimize this morphology and improve device performance. dntb.gov.uanih.gov The power conversion efficiency (PCE) is the key metric used to evaluate the performance of an OSC. researchgate.net

Environmental Fates and Degradation Pathways

Photodegradation Mechanisms under Environmental Conditions

Under environmental conditions, Ethyl 4-octylbenzoate can undergo photodegradation through several mechanisms when exposed to sunlight. The process involves the absorption of light energy, which can lead to the cleavage of chemical bonds and structural transformation. asm.orgnih.gov The primary photochemical reactions relevant to this compound include photolysis of the ester bond and reactions involving the aromatic ring and the alkyl chain.

Direct photolysis can occur when the molecule absorbs ultraviolet (UV) radiation from sunlight. nih.gov For alkyl benzoates, UV irradiation can initiate a Norrish Type II reaction, which typically involves the abstraction of a hydrogen atom from the alkyl chain by the excited carbonyl group, leading to cleavage of the ester and formation of benzoic acid and an alkene. rsc.org In the case of this compound, this would result in the formation of 4-octylbenzoic acid and ethene.

Additionally, high-energy photons can attack the aromatic ring, leading to hydroxylation or cleavage. frontiersin.org Studies on similar compounds, such as phthalate (B1215562) esters, show that photodegradation can lead to the formation of hydroxylated intermediates and the corresponding benzoate (B1203000) esters. frontiersin.org For instance, the plasticizer di(2-ethylhexyl) phthalate (DEHP), which possesses an octyl-like chain, has been shown to degrade into octyl benzoate under the influence of light. mdpi.com

Indirect photolysis is another significant pathway, where other substances in the environment, such as dissolved organic matter or nitrate (B79036) ions, absorb light and produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov These highly reactive species can then attack the this compound molecule. nih.gov The hydroxyl radical can oxidize both the alkyl group and the aromatic ring in a relatively non-selective manner, leading to a variety of hydroxylated products and eventual mineralization. nih.gov

A proposed mechanism for the photodegradation of a related compound, benzylidene acetals, involves a thiol-catalyzed β-scission that results in alkyl benzoate byproducts, indicating another potential light-induced transformation pathway for ester-containing molecules in specific chemical environments. nsf.gov

Table 1: Potential Photodegradation Reactions of this compound

Reaction TypeMechanismPrimary ProductsReference
Direct Photolysis (Norrish Type II)Intramolecular hydrogen abstraction from the ethyl group by the excited carbonyl group, leading to ester cleavage.4-Octylbenzoic acid, Ethene rsc.org
Ester Bond CleavageHomolytic or heterolytic cleavage of the O-C(=O) bond upon light absorption.4-Octylbenzoyl radical, Ethoxy radical frontiersin.org
Indirect Photolysis (ROS Attack)Oxidation by photochemically generated hydroxyl radicals (•OH).Hydroxylated derivatives of this compound, 4-Octylbenzoic acid nih.gov
Aromatic Ring AttackAttack on the benzene (B151609) ring by high-energy photons or radicals.Hydroxylated aromatic products frontiersin.org

Microbial Degradation Processes and Identification of Metabolites

This compound is expected to be biodegradable by environmental microorganisms. Benzoate compounds are generally recognized as being readily biodegradable. oecd.org The degradation process is initiated by enzymatic reactions, primarily carried out by diverse bacteria and fungi found in soil and water. nih.gov

The initial and most critical step in the microbial degradation of this compound is the hydrolysis of the ester bond. This reaction is catalyzed by non-specific esterase enzymes, which are widely distributed in microorganisms. researchgate.net This cleavage breaks the molecule into two primary metabolites: 4-octylbenzoic acid and ethanol (B145695).

This compound + H₂O --(Esterase)--> 4-Octylbenzoic acid + Ethanol

Ethanol is a simple alcohol that is readily utilized by a vast range of microorganisms as a carbon and energy source and is quickly mineralized to carbon dioxide and water.

The degradation of 4-octylbenzoic acid follows pathways established for other long-chain alkylbenzoic acids. nih.gov The process typically proceeds via:

β-Oxidation of the Alkyl Chain : The octyl side chain is shortened by the sequential removal of two-carbon units (as acetyl-CoA). nih.gov This process continues until the alkyl chain is significantly reduced, ultimately leading to intermediates like 4-carboxybenzoyl-CoA.

Aromatic Ring Activation and Cleavage : The resulting benzoic acid derivative is then prepared for ring fission. In aerobic bacteria, this involves the activation of the acid to its coenzyme A (CoA) thioester, followed by hydroxylation of the aromatic ring by monooxygenase or dioxygenase enzymes. iisc.ac.inunesp.br This forms catechol-like intermediates. Under anaerobic conditions, the central intermediate is typically benzoyl-CoA, which undergoes ring reduction before cleavage. nih.govd-nb.info

Ring Fission : The hydroxylated aromatic ring is then cleaved by dioxygenase enzymes (in aerobic pathways), breaking open the stable ring structure. iisc.ac.in The resulting aliphatic dicarboxylic acids enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where they are completely oxidized to CO₂ and H₂O. mdpi.com

Table 2: Identified and Proposed Metabolites in the Microbial Degradation of this compound

MetaboliteChemical FormulaFormation PathwayReference
4-Octylbenzoic acidC₁₅H₂₂O₂Ester hydrolysis of the parent compound. researchgate.net
EthanolC₂H₆OEster hydrolysis of the parent compound. researchgate.net
Benzoic acidC₇H₆O₂Product of complete β-oxidation of the octyl side chain. nih.gov
Benzoyl-CoAC₈H₇O₂S-CoACentral intermediate formed from benzoic acid prior to ring degradation. nih.govd-nb.info
CatecholC₆H₆O₂Common hydroxylated intermediate prior to aerobic ring cleavage. unesp.br

Role as Degradation Products in Waste Material Transformation (e.g., plastic pyrolysis)

This compound and related benzoate structures can be formed during the thermochemical degradation of certain plastic wastes, particularly Polyethylene (B3416737) terephthalate (B1205515) (PET). Pyrolysis, the process of heating material in the absence of oxygen, is a waste-to-energy technology that breaks down the complex polymer structure of plastics into a mixture of gases, a liquid oil (pyrolysis oil), and a solid char. mdpi.com

The pyrolysis of PET, whose monomer unit contains a terephthalate structure (a benzene ring with two ester groups), consistently yields benzoic acid as a major product. aip.orgnih.govresearchgate.net The process involves the cleavage of the ester linkages in the polymer backbone and subsequent reactions. At temperatures between 400°C and 600°C, PET decomposes to form terephthalic acid, which can then be decarboxylated to yield benzoic acid. mdpi.comacs.org

While benzoic acid is a primary and abundant product, various benzoate esters have also been identified in the complex chemical mixture of pyrolysis oil. jeol.comjeeng.net The formation of a specific ester like this compound during the pyrolysis of a mixed plastic waste stream is plausible. The benzoate moiety would originate from PET, while the ethyl and octyl groups could be derived from the co-pyrolysis of other common plastics like polyethylene (PE) or polypropylene (B1209903) (PP), which break down into a wide range of aliphatic hydrocarbon fragments. These fragments can then react with the benzoic acid or other intermediates formed from PET within the high-temperature reactor.

Furthermore, octyl benzoates have been identified as degradation products of other plastic additives. For example, the photodegradation of the common plasticizer di(2-ethylhexyl) phthalate (DEHP) results in the formation of octyl benzoate. mdpi.com This demonstrates that the octyl benzoate structure can be a stable endpoint in the transformation of larger molecules found in plastic materials.

Table 3: Key Pyrolysis Products from PET Waste

ProductTypical Yield/AbundanceFormation ConditionsReference
Benzoic acidHigh (up to 77%)Pyrolysis at 400-600°C aip.orgnih.govresearchgate.net
Terephthalic acidIntermediateInitial decomposition of PET mdpi.com
BenzeneVariableDecarboxylation of benzoic acid at higher temperatures or with catalysts. acs.org
Vinyl benzoateDetectedPyrolysis at 600°C jeol.com
Various Aromatic HydrocarbonsComponent of pyrolysis oilSecondary reactions during pyrolysis. acs.orgresearchgate.net

Derivatization Strategies and Structure Property Relationship Studies

Synthesis of Substituted Ethyl Benzoate (B1203000) Analogues

The synthesis of ethyl 4-octylbenzoate and its analogues is primarily achieved through well-established esterification reactions and modern cross-coupling methodologies. These methods offer versatility in introducing a wide array of functional groups and structural motifs to the core ethyl benzoate scaffold.

One of the most common and direct methods for synthesizing ethyl benzoate derivatives is the Fischer-Speier esterification . This acid-catalyzed reaction involves treating the corresponding substituted benzoic acid with ethanol (B145695). youtube.comscribd.com For this compound, this would involve the reaction of 4-octylbenzoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to drive the equilibrium towards the formation of the ester and water. youtube.comscribd.com The reaction is reversible, and often, techniques like using a Dean-Stark apparatus are employed to remove the water by-product and increase the yield. uwlax.edu

Another key strategy for creating diverse analogues involves palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This powerful technique allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and polyolefin structures. wikipedia.org For instance, a bromo-substituted ethyl benzoate can be coupled with a boronic acid to introduce new aryl or alkyl groups onto the phenyl ring. nih.gov The general mechanism for the Suzuki reaction involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.com

Various synthetic routes have been reported for a range of substituted ethyl benzoates. For example, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles begins with the esterification of the corresponding aromatic acids with ethanol, followed by reaction with hydrazine (B178648) hydrate. jocpr.com Similarly, ethyl 4-aminobenzoate (B8803810) can be synthesized via the reduction of ethyl 4-nitrobenzoate (B1230335). orgsyn.org These examples highlight the modularity of the ethyl benzoate structure, which can be accessed and modified through a variety of established chemical transformations.

Investigation of Alkyl Chain Length Effects on Material Properties and Performance

The length of the alkyl chain substituent on the benzoate core is a critical determinant of the material's physical and chemical properties. In the case of the ethyl 4-alkylbenzoate series, systematic variation of the alkyl chain (e.g., from methyl to octyl and beyond) allows for fine-tuning of properties such as melting point, boiling point, viscosity, and solubility. These changes are directly linked to the strength of intermolecular van der Waals forces; longer alkyl chains lead to stronger interactions, which generally increases melting points, boiling points, and viscosity.

In applications related to surface chemistry, such as in the formation of self-assembled monolayers (SAMs), the alkyl chain length influences the packing density and ordering of the molecules on a substrate. Longer chains tend to form more ordered and densely packed monolayers due to increased inter-chain van der Waals interactions, which can enhance the barrier properties or surface energy modification of the material.

Influence of Substituents on Phenyl Ring on Reactivity and Electronic Characteristics

The introduction of various substituents onto the phenyl ring of ethyl benzoate dramatically alters the molecule's electronic properties and chemical reactivity. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their effect is transmitted through the aromatic π-system via inductive and resonance effects.

Electron-Donating Groups (e.g., -NH₂, -OH, -OR, -alkyl) increase the electron density of the aromatic ring. This activation makes the ring more susceptible to electrophilic aromatic substitution reactions. For example, an ethyl benzoate derivative with an amino group at the para-position (ethyl 4-aminobenzoate) will undergo electrophilic substitution much more readily than ethyl benzoate itself. EDGs also influence the reactivity of the ester group; by increasing electron density on the carbonyl oxygen, they can affect its coordination properties and basicity.

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -SO₃H, -halogens) decrease the electron density of the aromatic ring, deactivating it towards electrophilic substitution. Conversely, they make the ring more susceptible to nucleophilic aromatic substitution. EWGs also have a significant impact on the ester functionality. By withdrawing electron density from the carbonyl carbon, they make it more electrophilic and thus more susceptible to nucleophilic attack, potentially increasing the rate of hydrolysis.

These electronic perturbations also directly affect the spectroscopic properties of the molecule, including its UV-Vis absorption and fluorescence characteristics. The position of the substituent (ortho, meta, or para) relative to the ester group is also critical, as it determines the extent of resonance interaction and steric hindrance, further modulating the molecule's reactivity and physical properties.

Complexation Studies with Metal Ions for Modulating Electronic and Optical Behavior

The ester group and other potential donor atoms on substituted ethyl benzoates can act as ligands, forming coordination complexes with various metal ions. This complexation provides a powerful route to modulate the electronic and optical properties of the organic molecule, leading to the development of novel functional materials.

For example, the carbonyl oxygen of the ester group can coordinate to a metal center. If the ethyl benzoate analogue contains additional ligating sites, such as an amino or hydroxyl group, it can act as a bidentate or multidentate ligand, forming more stable chelate complexes. The choice of metal ion is critical in determining the properties of the resulting complex.

The formation of a metal complex can lead to significant changes in the electronic structure of the ligand. This can manifest as:

Shifts in Absorption and Emission Spectra: Coordination to a metal ion can alter the energy levels of the ligand's molecular orbitals, resulting in bathochromic (red) or hypsochromic (blue) shifts in the UV-Vis absorption spectrum. The complex may also exhibit new charge-transfer bands (ligand-to-metal or metal-to-ligand) that are not present in the free ligand.

Enhanced Luminescence: In some cases, complexation can enhance the fluorescence or phosphorescence quantum yield of the ligand by increasing its structural rigidity and reducing non-radiative decay pathways. This phenomenon is known as chelation-enhanced fluorescence (CHEF).

Redox Activity: If the metal ion has accessible redox states, the resulting complex can exhibit interesting electrochemical properties. The redox potential of the metal can be tuned by the electronic nature of the substituents on the benzoate ligand.

These studies are fundamental to the design of molecular sensors, light-emitting materials for OLEDs, catalysts, and magnetic materials, where the properties of the metal-organic complex can be precisely controlled through synthetic modification of the ethyl benzoate ligand.

Conclusion and Future Research Directions

Summary of Current Academic Research Landscape for Ethyl 4-octylbenzoate

The academic research landscape for the specific chemical compound this compound is currently sparse. A comprehensive review of publicly available scientific literature reveals a notable absence of studies dedicated exclusively to its synthesis, characterization, and application. While the broader class of alkyl benzoates has been the subject of considerable investigation, particularly in cosmetics and materials science, this compound remains a largely uncharacterized molecule in academic research.

Research on analogous long-chain alkyl benzoates has primarily focused on their potential as liquid crystals. The molecular structure of this compound, featuring a rigid benzoate (B1203000) core and a flexible octyl chain, suggests it may exhibit mesomorphic properties. Studies on similar compounds, such as p-alkylcarbonato-p'-alkoxyphenyl benzoates and those with a biphenyl (B1667301) core, have demonstrated the influence of alkyl chain length on the stability and range of nematic and smectic phases. researchgate.netnih.gov For instance, research has shown that the mesomorphic temperature range of certain benzoate derivatives is influenced by the length of the terminal alkyl group. nih.gov

In the context of material science, the investigation of related compounds provides a framework for predicting the potential properties of this compound. The following table summarizes key properties of a structurally related compound, Ethyl 4-ethylbenzoate, which can serve as a preliminary reference point in the absence of direct data.

Table 1: Physicochemical Properties of Ethyl 4-ethylbenzoate

PropertyValue
Molecular FormulaC₁₁H₁₄O₂
Molecular Weight178.23 g/mol
XLogP33.5
IUPAC Nameethyl 4-ethylbenzoate
CAS Number36207-13-3

Source: PubChem CID 520781 nih.gov

Emerging Trends in Benzoate Ester Chemistry

The field of benzoate ester chemistry is experiencing several significant trends, driven by the demand for sustainable materials, novel functional properties, and improved synthetic methodologies. These trends provide a context for the potential future research and application of this compound.

One of the most prominent trends is the development of fluorescent nematic liquid crystals . Researchers are designing and synthesizing novel benzoate-containing molecules that exhibit liquid crystalline properties at room temperature and also possess intrinsic fluorescence. mdpi.com These materials have potential applications in advanced display technologies and optical sensors. The core structure of this compound makes it a candidate for modification to incorporate fluorophores, potentially leading to new liquid crystalline materials.

Another key trend is the investigation of heterocyclic liquid crystals with a benzoate core . Compounds incorporating moieties like benzothiazole (B30560) are being synthesized and studied for their unique mesomorphic behaviors, including the exhibition of both nematic and smectic phases with high thermal stability. sciforum.net This diversification of the chemical space of benzoate-based liquid crystals opens up possibilities for materials with tailored properties.

Furthermore, there is a growing interest in the synthesis and characterization of long-chain alkyl esters for various applications, including as biodegradable cationic lipids for gene delivery. nih.gov While this research has focused on different ester types, the principles of how alkyl chain length influences physicochemical properties are transferable to benzoate esters like this compound.

Finally, the development of more efficient and environmentally friendly synthetic methods for esters is an ongoing area of research. This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste.

Identification of Untapped Research Avenues and Challenges

The current lack of specific research on this compound presents a number of untapped avenues for investigation, alongside some inherent challenges.

Untapped Research Avenues:

Liquid Crystal Properties: A primary area for future research is the systematic investigation of the liquid crystalline properties of this compound and its homologues. This would involve synthesizing the compound and characterizing its mesophases using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Understanding the relationship between the octyl chain length and the resulting liquid crystal phases could contribute to the design of new materials for display applications.

Biodegradable Functional Materials: The long alkyl chain in this compound suggests potential for biodegradability. Research into its efficacy and safety as a biodegradable emollient in cosmetics or as a green plasticizer would be a valuable contribution, aligning with the trend towards sustainable chemistry.

Physicochemical Characterization: A fundamental yet crucial research avenue is the detailed experimental characterization of the physicochemical properties of this compound. This includes determining its melting point, boiling point, density, refractive index, and spectroscopic data (NMR, IR, Mass Spectrometry). This foundational data is essential for any future application-oriented research.

Synthesis Optimization: While the synthesis of this compound can be predicted, research into optimizing the synthetic route for high yield and purity would be beneficial. This could involve exploring different catalysts, reaction conditions, and purification methods.

Challenges:

Synthesis of Precursors: A potential challenge lies in the synthesis of the precursor, 4-octylbenzoic acid. The synthesis of such asymmetrically para-substituted benzene (B151609) derivatives can sometimes be complex and require multi-step procedures to achieve the desired substitution pattern. masterorganicchemistry.comlibretexts.orgkhanacademy.org

Lack of Foundational Data: The absence of existing data on this compound means that any research effort must start from the very basics of synthesis and characterization, which can be time-consuming and resource-intensive.

Competition from Established Compounds: For applications such as emollients or plasticizers, this compound would need to demonstrate superior or unique properties to compete with already established and commercially available compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ethyl 4-octylbenzoate, and how should its purity and structure be validated?

  • Answer : this compound is typically synthesized via esterification of 4-octylbenzoic acid with ethanol under acid catalysis. Key steps include refluxing with concentrated sulfuric acid or using coupling agents like DCC/DMAP. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) are critical for structural confirmation and purity assessment. For novel derivatives, elemental analysis and X-ray crystallography may be required to resolve ambiguities in stereochemistry or substituent positioning .

Q. How can researchers distinguish this compound from structurally similar esters during characterization?

  • Answer : Gas chromatography-mass spectrometry (GC-MS) paired with retention index comparisons can differentiate this compound from analogs. Infrared (IR) spectroscopy is also useful for identifying ester carbonyl stretching frequencies (~1740–1720 cm⁻¹) and alkyl chain vibrations. Advanced techniques like 2D NMR (e.g., COSY, HSQC) resolve overlapping signals caused by the octyl chain’s conformational flexibility .

Q. What are the standard protocols for quantifying trace impurities in this compound batches?

  • Answer : HPLC with UV detection (e.g., at 254 nm) is preferred for impurity profiling. Reverse-phase C18 columns and gradient elution (water/acetonitrile) separate unreacted precursors, byproducts, and degradation compounds. For volatile impurities, headspace GC-MS is recommended. Method validation should include spike-recovery tests and calibration curves for critical impurities like residual 4-octylbenzoic acid .

Advanced Research Questions

Q. How should researchers address contradictory spectral data when characterizing this compound derivatives?

  • Answer : Discrepancies in NMR or IR data often arise from solvent effects, conformational isomerism, or incomplete purification. Cross-validation using alternative techniques (e.g., comparing NMR with Raman spectroscopy) and computational simulations (e.g., density functional theory for predicting spectral peaks) can resolve ambiguities. Systematic literature reviews of analogous esters are critical for contextualizing unexpected results .

Q. What experimental designs are optimal for studying this compound’s stability under varying thermal and photolytic conditions?

  • Answer : Accelerated stability studies should include:

  • Thermal degradation : Heating samples to 40–80°C in sealed vials under inert atmosphere, with periodic HPLC analysis.
  • Photolysis : Exposure to UV light (λ = 254–365 nm) in quartz cells, monitoring ester bond cleavage via IR.
  • Humidity testing : Storage at 75% relative humidity to assess hydrolysis. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard conditions .

Q. How can computational methods enhance the design of this compound-based materials?

  • Answer : Molecular dynamics (MD) simulations predict the compound’s behavior in polymer matrices or liquid crystals by modeling octyl chain packing and ester group interactions. Quantum mechanical calculations (e.g., DFT) optimize synthetic pathways by comparing activation energies of alternative esterification catalysts. These methods reduce trial-and-error experimentation .

Q. What strategies are effective for resolving low yields in multi-step syntheses involving this compound intermediates?

  • Answer : Yield optimization requires:

  • Stepwise monitoring : Using thin-layer chromatography (TLC) or inline IR spectroscopy to track intermediate formation.
  • Catalyst screening : Testing alternatives like lipases for enantioselective esterification.
  • Solvent engineering : Switching from polar aprotic solvents (e.g., DMF) to ionic liquids to suppress side reactions. Statistical design of experiments (DoE) identifies critical variables (e.g., temperature, stoichiometry) .

Q. How can researchers assess the environmental impact of this compound in ecotoxicological studies?

  • Answer : Follow OECD guidelines for aquatic toxicity testing:

  • Acute toxicity : Daphnia magna immobilization assays (48-hour EC₅₀).
  • Biodegradation : Modified Sturm test to measure CO₂ evolution.
  • Bioaccumulation : Octanol-water partition coefficients (log Kow) predict potential biomagnification. Persistent metabolites require identification via LC-QTOF-MS .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (e.g., stirring rate, drying time) meticulously to ensure reproducibility. Use internal standards (e.g., deuterated analogs) for quantitative analyses .
  • Safety Protocols : For air-sensitive steps (e.g., handling hygroscopic intermediates), employ Schlenk lines or gloveboxes. Refer to safety data sheets for personal protective equipment (PPE) recommendations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.